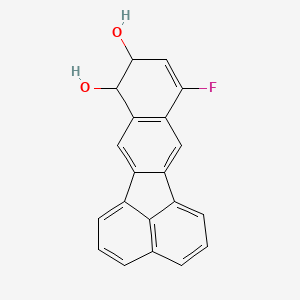
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol is a derivative of benzo(k)fluoranthene, which is a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a fluorine atom and two hydroxyl groups on the benzo(k)fluoranthene structure.
Méthodes De Préparation
The synthesis of 8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol typically involves the fluorination of benzo(k)fluoranthene followed by dihydroxylation. The fluorination can be achieved using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The dihydroxylation step can be carried out using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of fluorinated PAHs.
Biology: Researchers investigate its interactions with biological systems to understand its potential effects and applications in drug development.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include oxidative stress, DNA intercalation, and enzyme inhibition, depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol can be compared with other similar compounds, such as:
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene These compounds share a similar polycyclic aromatic structure but differ in the position and type of substituents. The presence of the fluorine atom and hydroxyl groups in this compound makes it unique, influencing its chemical reactivity and potential applications .
Propriétés
Numéro CAS |
116208-76-5 |
|---|---|
Formule moléculaire |
C20H13FO2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
11-fluoro-8,9-dihydrobenzo[k]fluoranthene-8,9-diol |
InChI |
InChI=1S/C20H13FO2/c21-17-9-18(22)20(23)16-8-14-12-6-2-4-10-3-1-5-11(19(10)12)13(14)7-15(16)17/h1-9,18,20,22-23H |
Clé InChI |
BGWPGVLCSMMXPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=CC5=C(C=C4C3=CC=C2)C(=CC(C5O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetate](/img/structure/B14310976.png)
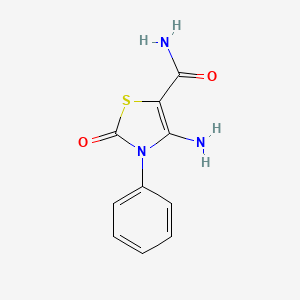
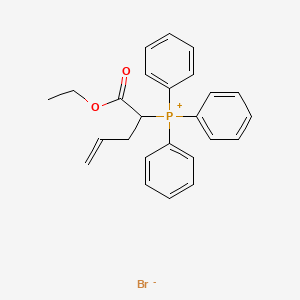
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
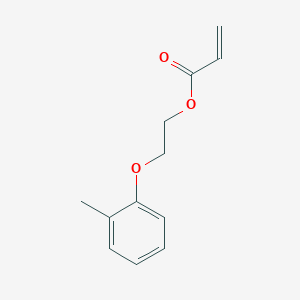
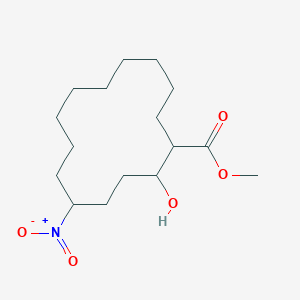
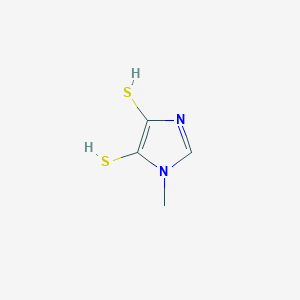
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
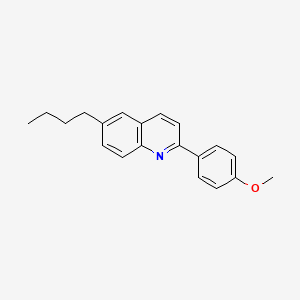

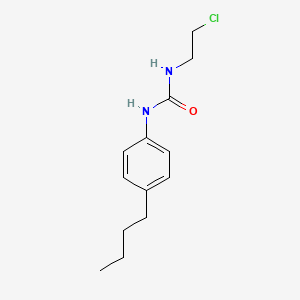

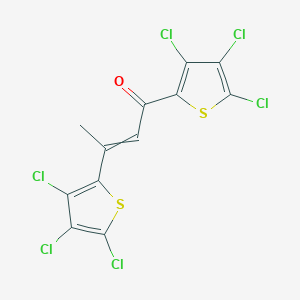
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)
